N-(3-Amino-4-chlorophenyl)-2-(2,4-dichlorophenoxy)acetamide
Description
Properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-(2,4-dichlorophenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl3N2O2/c15-8-1-4-13(11(17)5-8)21-7-14(20)19-9-2-3-10(16)12(18)6-9/h1-6H,7,18H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNKJQGDDJYBKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)COC2=C(C=C(C=C2)Cl)Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key reactants:
- 3-Amino-4-chloroaniline (aromatic amine)
- 2,4-Dichlorophenoxyacetic acid or its acid chloride derivative
Typical coupling agents and conditions:
- Use of acid chlorides prepared from 2,4-dichlorophenoxyacetic acid by reaction with reagents like thionyl chloride or oxalyl chloride.
- Coupling agents such as dicyclohexylcarbodiimide (DCC) or carbodiimide derivatives may be employed to activate the acid.
- Organic bases (e.g., triethylamine, diisopropylethylamine) are used to neutralize generated acids and promote amide bond formation.
- Solvents include dry ethers, dichloromethane, toluene, or dimethylformamide (DMF), depending on the scale and desired purity.
Detailed Preparation Methods
Preparation of 2,4-Dichlorophenoxyacetyl Chloride
- 2,4-Dichlorophenoxyacetic acid is converted to its acid chloride by reaction with thionyl chloride (SOCl2) or oxalyl chloride under reflux conditions.
- The acid chloride is typically isolated by distillation or used in situ for subsequent coupling.
Amide Bond Formation
- The acid chloride solution is added dropwise to a cooled solution of 3-amino-4-chloroaniline in anhydrous solvent (e.g., dry ether or dichloromethane) under stirring.
- The reaction temperature is maintained between 0°C and room temperature to control the rate and minimize side reactions.
- A base such as triethylamine is added to capture the hydrogen chloride formed during the reaction.
- After completion (monitored by TLC or HPLC), the reaction mixture is quenched with water and the product is extracted.
- The crude product is purified by recrystallization or chromatography.
Research Findings on Reaction Conditions and Yields
| Parameter | Typical Condition | Effect on Yield & Purity |
|---|---|---|
| Acid chloride preparation | SOCl2, reflux, 2-4 h | High conversion to acid chloride |
| Solvent for coupling | Dry ether, dichloromethane, DMF | Solvent polarity affects solubility and reaction rate |
| Base used | Triethylamine, diisopropylethylamine | Efficient neutralization of HCl, improves yield |
| Temperature | 0°C to 25°C | Lower temperature reduces side reactions |
| Reaction time | 2-24 hours | Longer time may improve conversion but risk decomposition |
| Purification method | Recrystallization from ethanol or ethyl acetate | High purity (>95%) achievable |
Research on related compounds indicates that using dry ether as a solvent and triethylamine as a base at room temperature yields the amide in good purity and yield (~70-85%).
Alternative Synthetic Routes and Catalysis
- Some studies have explored the use of carbodiimide coupling agents (e.g., DCC) to activate the carboxylic acid directly without isolating the acid chloride, which can be advantageous in terms of safety and operational simplicity.
- Continuous flow reactors have been reported for similar amide syntheses to improve reaction control and scalability.
- Catalytic systems involving bases such as pyridine or morpholine can be used to facilitate the reaction under milder conditions.
Analytical and Purification Techniques
- The product is often characterized and purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with mobile phases containing acetonitrile, water, and acidic modifiers like phosphoric acid or formic acid for MS compatibility.
- Crystallization from suitable solvents ensures removal of unreacted starting materials and side products.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Notes | Yield Range (%) |
|---|---|---|---|
| Acid chloride formation | 2,4-Dichlorophenoxyacetic acid + SOCl2, reflux | Acid chloride used in situ or isolated | 85-95 |
| Amide coupling | Acid chloride + 3-Amino-4-chloroaniline + triethylamine, dry ether, 0-25°C | Dropwise addition, stirring 2-24 h | 70-85 |
| Alternative coupling | 2,4-Dichlorophenoxyacetic acid + DCC + amine, DMF, room temp | Avoids acid chloride isolation | 65-80 |
| Purification | Recrystallization or RP-HPLC | Ensures high purity | >95 purity |
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-4-chlorophenyl)-2-(2,4-dichlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro groups can be reduced to form corresponding amines.
Substitution: The chloro groups can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) in polar solvents.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Hydroxyl or alkoxy derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme-substrate interactions.
Medicine: Potential use in drug development for its bioactive properties.
Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-Amino-4-chlorophenyl)-2-(2,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of amino and chloro groups allows it to form hydrogen bonds and electrostatic interactions with these targets, thereby modulating their activity. The phenoxy group may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Key Observations:
- Substituent Impact on Bioactivity : The thiourea derivatives (7a–h) exhibit COX-2 inhibition, suggesting that electron-withdrawing groups (e.g., trichloroethyl) enhance enzyme selectivity . In contrast, the methylenedioxybenzyl group in 6a confers antifungal activity, likely due to improved membrane permeability .
- Thermal Stability : Higher melting points in thiourea derivatives (e.g., 7h: 205–207°C) correlate with increased molecular rigidity from aromatic and hydrogen-bonding substituents .
- Synthetic Efficiency : Yields for the target compound’s analogues range from 53% to 72%, with thiourea derivatives showing superior efficiency compared to methylenedioxybenzyl derivatives .
Functional Group Modifications and Activity
- Amino vs. Acetyl Groups: The 3-amino group in the target compound may enhance solubility and receptor interaction compared to acetylated derivatives like N-(3-Acetylphenyl)-2-(2,4-dichlorophenoxy)acetamide (melting point: Not Reported; CAS 42865-74-7) .
Comparative Pharmacological Potential
- Agrochemical Applications: Analogues like 2,4-dichlorophenoxyacetic acid (2,4-D) are established herbicides, implying that the target compound could be optimized for plant growth regulation .
Biological Activity
N-(3-Amino-4-chlorophenyl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic organic compound with significant potential in various biological applications, particularly in antimicrobial and anticancer research. This article explores its biological activities, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H11Cl3N2O2
- Molecular Weight : 345.61 g/mol
- Structure : The compound features an acetamide functional group linked to a dichlorophenoxy moiety and an amino-substituted chlorophenyl group, contributing to its unique chemical properties and potential biological activities.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity against several bacterial strains. The compound's structure suggests it may interfere with bacterial cell wall synthesis or disrupt metabolic pathways essential for bacterial survival.
Anticancer Activity
Research has highlighted the compound's potential as an anticancer agent. It is believed to induce apoptosis (programmed cell death) and autophagy in cancer cells. A notable study demonstrated that derivatives of similar compounds exhibited significant cytotoxic effects on various cancer cell lines, including melanoma and pancreatic cancer .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential interactions include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.
- Receptor Modulation : It could interact with various receptors, altering cellular signaling pathways.
- DNA Interaction : There is a possibility of interference with DNA replication processes, contributing to its anticancer properties.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Molecular Formula | Molecular Weight | Notable Features |
|---|---|---|---|
| N-(3-Amino-4-chlorophenyl)acetamide | C8H9ClN2O | 184.62 g/mol | Simpler structure without dichlorophenoxy group |
| N-(3-Amino-4-chlorophenyl)-2-methoxyacetamide | C9H11ClN2O2 | 214.65 g/mol | Contains a methoxy group instead of dichlorophenoxy |
| N-(3-amino-4-chlorophenyl)-2-(2-chlorophenoxy)acetamide | C14H12Cl2N2O2 | 311.16 g/mol | Less chlorination compared to the target compound |
The unique combination of three chlorine atoms and specific functional groups in this compound enhances its biological activity and application scope.
Case Studies
- Cytotoxicity in Cancer Models : A study evaluated the effects of similar compounds on human cancer cell lines, revealing that certain derivatives led to significant reductions in cell viability through apoptosis induction. These findings suggest that this compound may share similar mechanisms of action .
- Antimicrobial Testing : In vitro assays demonstrated the compound's effectiveness against Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antimicrobial agents.
Future Directions
Further research is necessary to elucidate the specific mechanisms of action and therapeutic potential of this compound. Investigations into its pharmacokinetics, toxicity profiles, and efficacy in vivo will be crucial for advancing this compound toward clinical applications.
Q & A
Basic Research Questions
Q. What are standard synthesis protocols for N-(3-Amino-4-chlorophenyl)-2-(2,4-dichlorophenoxy)acetamide and its derivatives?
- Methodological Answer : The compound is typically synthesized via coupling reactions between 2-(2,4-dichlorophenoxy)acetic acid derivatives and substituted anilines. For example, a general synthesis route involves activating the carboxylic acid (e.g., using EDCI or DCC as coupling agents) and reacting it with 3-amino-4-chloroaniline under inert conditions. Yields range from 30% to 76%, depending on substituents and purification methods. Key steps include refluxing in dichloromethane or THF, followed by column chromatography (1:1 to 2:1 hexane:EtOAc). Physical characterization includes melting point determination (e.g., 98–119°C) and TLC (Rf values 0.29–0.70) .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : H-NMR (CDCl₃) resolves aromatic protons (δ 6.6–7.4 ppm), acetamide NH (δ ~7.0 ppm), and methylene/methine groups (δ 4.4–5.9 ppm).
- X-ray Crystallography : Determines dihedral angles between aromatic rings (e.g., 10.8° between acetamide and chlorophenyl groups) and hydrogen-bonding networks (N–H···O interactions) stabilizing crystal packing .
- Mass Spectrometry : ESI-MS confirms molecular ions (e.g., m/z 354.0 [M+H]) .
Q. How is the initial biological activity of this compound assessed in vitro?
- Methodological Answer : Screenings involve:
- Enzyme Inhibition Assays : Testing against targets like cyclooxygenase-2 (COX-2) using fluorogenic substrates (e.g., Ac-DEVD-AFC for caspases). IC₅₀ values are calculated via dose-response curves.
- Cell-Based Models : Anti-inflammatory activity evaluated using carrageenan-induced edema in rat paw models. Ulcerogenicity indices compare gastrointestinal toxicity to reference drugs (e.g., Diclofenac) .
Advanced Research Questions
Q. How do structural modifications (SAR) optimize bioactivity in phenoxyacetamide derivatives?
- Methodological Answer :
- Substituent Effects : Introducing electron-withdrawing groups (e.g., -Cl, -F) on the phenyl ring enhances metabolic stability. Fluorine at the 4-position increases lipophilicity (logP), improving membrane permeability.
- Hybrid Pharmacophores : Combining thioalkylamide groups (e.g., 2-mercaptoethyl) with quinazolinone cores enhances COX-2 selectivity (IC₅₀ = 116.73 mmol/kg).
- Case Study : N-[Cyclopropyl(4-fluorophenyl)methyl] derivatives show 52% yield and improved antibacterial activity against Pseudomonas spp. .
Q. What computational strategies predict the reactivity and binding modes of this compound?
- Methodological Answer :
- DFT Calculations : HOMO-LUMO gaps (e.g., ~4.5 eV) predict charge transfer interactions. Molecular Electrostatic Potential (MESP) maps identify nucleophilic/electrophilic regions.
- Docking Studies : Rigid/flexible docking into COX-2 (PDB: 1PXX) identifies key residues (e.g., Arg120, Tyr355) for hydrogen bonding. MD simulations (100 ns) validate stability of binding poses .
Q. How to resolve contradictions in reported inhibitory concentrations (IC₅₀) across studies?
- Methodological Answer :
- Assay Standardization : Control variables like buffer pH (e.g., 7.4 vs. 6.5), enzyme source (recombinant vs. tissue-extracted), and substrate concentration.
- Purity Verification : Use HPLC (≥95% purity) and LC-MS to exclude impurities affecting activity.
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For example, discrepancies in IC₅₀ for caspase-7 inhibition may arise from differences in z-DEVD-fmk competitor concentrations .
Q. What mechanistic studies elucidate the compound’s mode of action in inflammatory pathways?
- Methodological Answer :
- Gene Knockdown Models : siRNA silencing of COX-2 in macrophages confirms target engagement via reduced prostaglandin E₂ (PGE₂) levels.
- Mutagenesis Probes : Introduce point mutations (e.g., Arg120Ala in COX-2) to disrupt hydrogen bonding, assessed via SPR binding assays.
- Metabolite Profiling : LC-HRMS identifies hydroxylated metabolites (m/z +16) generated by CYP450 isoforms .
Q. How are hybrid pharmacophores designed to enhance selectivity for therapeutic targets?
- Methodological Answer :
- Fragment Linking : Combine 2-(2,4-dichlorophenoxy)acetamide with pyrimidinone cores via Suzuki coupling.
- Bioisosteric Replacement : Replace labile ester groups with thioethers to improve metabolic stability (t₁/₂ > 120 min in liver microsomes).
- Case Study : Hybridizing with 4-aryl-2-mercapto-6-oxo-dihydropyrimidine enhances ulcerogenicity indices (11.38 vs. 15.2 for Diclofenac) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
